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Technical Support Center: Electron Microscopy
Buffers
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent

and resolve artifacts caused by the use of cacodylate buffer in electron microscopy sample

preparation.

Frequently Asked Questions (FAQs)
Q1: What is sodium cacodylate buffer and why is it commonly used in electron microscopy?

Sodium cacodylate is a buffering agent used during the chemical fixation of biological samples

for electron microscopy (EM).[1][2] It is popular because it maintains a stable pH in the

physiological range (5.0–7.4) and does not react with aldehyde fixatives like glutaraldehyde.[1]

[3][4] It was introduced as an alternative to phosphate buffers to avoid adding excess

phosphates, which can sometimes damage organelles like mitochondria.[2][4] Its stability

during temperature changes and its compatibility with divalent cations like calcium (Ca²⁺) are

also significant advantages in preserving ultrastructure.[3]

Q2: What are the primary artifacts associated with cacodylate buffer?
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The main issues with cacodylate buffer are its inherent toxicity and its potential to form

precipitates.

Toxicity: Cacodylate contains arsenic, which is poisonous, carcinogenic, and can act as a

metabolic inhibitor.[3][4][5] This requires careful handling and disposal according to safety

regulations.[5]

Precipitation: While cacodylate itself avoids the precipitation issues with calcium that plague

phosphate buffers, it can form electron-dense precipitates with other reagents used in EM

protocols, such as certain staining solutions or in specific buffer systems like ferric

cacodylate.[5][6][7]

Q3: When should I consider using an alternative to cacodylate buffer?

You should consider an alternative to cacodylate buffer if:

Your laboratory is moving towards "green chemistry" principles to reduce the use of toxic

substances.[8]

Your experimental results for certain samples show no noticeable difference in preservation

quality when using a less toxic alternative like Phosphate-Buffered Saline (PBS).[8]

Your protocol involves staining agents that are known to be incompatible with cacodylate.[9]

Your tissue is not sensitive to the presence of exogenous phosphates.

Q4: What are the main alternatives to cacodylate buffer?

The most common alternatives are phosphate-based buffers and various "Good's buffers":

Phosphate Buffers (e.g., PBS, Sørensen's): These are physiologically compatible, non-toxic,

and inexpensive.[5][10] However, they can form precipitates with divalent cations like

calcium and with uranyl acetate if washing steps are inadequate.[5][10][11]

PHEM Buffer (PIPES, HEPES, EGTA, MgCl₂): This buffer is known for excellent preservation

of cellular ultrastructures, particularly microtubules, and is often preferred for

immunocytochemical studies.[5][8]
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PIPES and HEPES Buffers: These are zwitterionic buffers that are often considered less

reactive with biological systems compared to phosphate buffers.[4][12]

Troubleshooting Guide: Artifacts & Precipitates
Q: I am observing unexpected, electron-dense precipitates on my thin sections. Could my

buffer be the cause?

A: Yes, the buffer is a common source of precipitation artifacts. The issue often arises from

interactions between the buffer, fixatives, and staining agents.

Potential Cause 1: Reaction with Staining Reagents Some staining solutions can react with

buffer components. For example, phosphate buffers are known to form precipitates with uranyl

acetate if the sample is not washed thoroughly after fixation.[11] While cacodylate avoids this

specific issue, it can be incompatible with other, less common stains or reagents.[9]

Solution:

Thorough Washing: After post-fixation with osmium tetroxide and before en bloc staining,

implement a thorough washing step with distilled water to remove any residual buffer ions.

[11][12]

Buffer Substitution: If precipitation persists, switch to a buffer known to be inert with your

staining protocol. For en bloc staining with uranyl acetate after using a phosphate buffer,

washing with a maleate buffer can be an effective intermediate step.[13][14]

Potential Cause 2: Incorrect Buffer Preparation or pH An incorrectly prepared buffer, especially

complex ones like ferric cacodylate, can lead to the formation of insoluble compounds (e.g.,

ferric arsenate).[7] The pH of the buffer is critical; for most mammalian tissues, it should be

between 7.2 and 7.4 to prevent morphological artifacts.[10]

Solution:

Verify pH: Always measure and adjust the final pH of your buffer after all components have

been added.
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Correct Reagent Order: When preparing complex buffers, add reagents slowly and with

constant stirring to prevent localized high concentrations that can trigger precipitation.[7]

Potential Cause 3: Contamination Contamination of buffer stock solutions or interaction with

CO₂ from the air (in the case of lead citrate staining) can cause precipitates.

Solution:

Use High-Purity Reagents: Prepare all solutions with EM-grade reagents and high-purity

water.

Filter Buffers: Consider filtering buffers before use, especially if stock solutions have been

stored for a long time.

Fresh Solutions: Prepare staining solutions like lead citrate fresh and protect them from air

during staining.[15]

Data Presentation: Buffer Comparison
The following table summarizes the key properties of sodium cacodylate and its common

alternatives.
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Property Sodium Cacodylate
Phosphate Buffer
(Sørensen's)

PHEM Buffer

Effective pH Range 5.0 – 7.4[2][3][4] 5.8 – 8.0[3]

pH is set by

components (PIPES,

HEPES)

pKa (at 25°C) 6.27[3][4] 7.20[3]
PIPES: 6.8, HEPES:

7.5

Toxicity

High (contains

arsenic, potential

carcinogen)[3][5]

Non-toxic[5][10] Low toxicity

Compatibility with

Ca²⁺

Good, does not form

precipitates[3][5]

Poor, forms

precipitates[5][10]

Good (contains

MgCl₂)

Advantages

- Stable with

aldehydes[3]- Long

shelf life[5]- Good for

preserving

membranes with

Ca²⁺[3]

- Physiologically

compatible[10]-

Inexpensive[5]- No

special disposal

required[5]

- Excellent

preservation of

cytoskeleton[5]- Good

for

immunocytochemistry[

5]

Disadvantages

- Toxic[5]-

Expensive[5]-

Requires special

disposal[5]

- Can extract cellular

components- Can

damage organelles at

high concentrations[2]

[4]- Precipitates with

uranyl acetate if not

washed[11]

- More complex to

prepare

Diagrams
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Start: Choose Buffer for EM Fixation

Is the presence of Ca²⁺
critical for your sample?

Is your sample sensitive to
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are you doing immunocytochemistry?

No

Use Cacodylate Buffer
(Ensure proper safety protocols)

Yes

Consider PHEM or
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Yes

Use Phosphate Buffer
(e.g., PBS)
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Are you observing precipitates
with Uranyl Acetate?
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before staining

Yes
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Caption: Decision workflow for selecting an appropriate buffer system.
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Potential Causes

Effect

Solution

Phosphate Buffer Used

Inadequate Washing Step

En Bloc Staining with
Uranyl Acetate

Artifact:
Electron-Dense Precipitates

(e.g., Uranyl Phosphate)

 leads to 

Introduce Thorough H₂O Wash
Post-Osmication

 prevented by 

Switch to Cacodylate or
other compatible buffer

 prevented by 

Click to download full resolution via product page

Caption: Formation pathway of phosphate-related precipitation artifacts.

Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Cacodylate
Buffer (pH 7.4)
Disclaimer: Sodium cacodylate contains arsenic and is toxic and carcinogenic. Handle with

extreme care using appropriate personal protective equipment (PPE) in a chemical fume hood.
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Materials:

Sodium Cacodylate Trihydrate (Na(CH₃)₂AsO₂·3H₂O)

0.2 M HCl solution

High-purity distilled water (dH₂O)

Calibrated pH meter

Volumetric flasks, beakers, and magnetic stirrer

Procedure:

Prepare 0.2 M Stock Solution: Dissolve 4.28 g of sodium cacodylate trihydrate in 80 mL of

dH₂O in a beaker.[4] Transfer to a 100 mL volumetric flask and bring the final volume to 100

mL with dH₂O.

Prepare 0.1 M Working Buffer: Take 50 mL of the 0.2 M sodium cacodylate stock solution

and place it in a 100 mL beaker with a stir bar.

Adjust pH: While stirring, slowly add 0.2 M HCl dropwise until the pH reaches 7.4. The exact

amount of HCl will be small.

Final Volume: Transfer the pH-adjusted solution to a 100 mL volumetric flask and add dH₂O

to the mark.

Storage: Store the buffer at 4°C. It has a long shelf life due to its resistance to microbial

growth.[5]

Protocol 2: Alternative Fixation using Phosphate Buffer
(for TEM)
This protocol is adapted for tissues where the presence of exogenous calcium is not required.

Materials:

0.2 M Sodium Phosphate Monobasic stock solution (Solution A)
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0.2 M Sodium Phosphate Dibasic stock solution (Solution B)

EM-grade Glutaraldehyde (e.g., 25% solution)

EM-grade Osmium Tetroxide (e.g., 4% aqueous solution)

High-purity distilled water (dH₂O)

Procedure:

Prepare 0.1 M Phosphate Buffer (pH 7.2):

To make 200 mL of buffer, mix 28 mL of stock solution A with 72 mL of stock solution B.[16]

Add 100 mL of dH₂O to reach the final volume of 200 mL.[16]

Verify the pH and adjust if necessary.

Primary Fixation:

Prepare the primary fixative: 2.5% glutaraldehyde in 0.1 M phosphate buffer. For 10 mL,

mix 1 mL of 25% glutaraldehyde with 9 mL of 0.1 M phosphate buffer.

Immerse tissue blocks (~1 mm³) in the fixative for at least 2 hours at room temperature or

overnight at 4°C.[12][17]

Buffer Wash:

Remove the fixative and wash the tissue blocks three times in 0.1 M phosphate buffer for

10-15 minutes each.

Post-Fixation:

Prepare the post-fixative: 1% osmium tetroxide in 0.1 M phosphate buffer. For 10 mL, mix

2.5 mL of 4% osmium tetroxide with 7.5 mL of 0.1 M phosphate buffer.

Immerse tissue blocks in the post-fixative for 1-2 hours at 4°C in a fume hood.[17]

CRITICAL - Pre-Stain Wash:
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To avoid precipitation with uranyl acetate, wash the tissue blocks thoroughly. Perform

three 10-minute washes in distilled water to completely remove all phosphate ions.[11][12]

Subsequent Steps: Proceed with en bloc staining (optional), graded ethanol dehydration,

and resin embedding as per your standard protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8556844#preventing-artifacts-in-electron-
microscopy-caused-by-cacodylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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